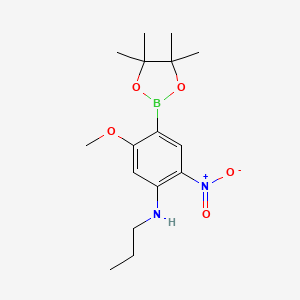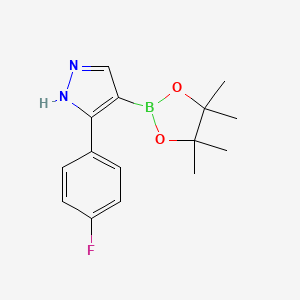![molecular formula C17H25BN2O5 B7953962 1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol](/img/structure/B7953962.png)
1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol is an organic compound that features a piperidine ring substituted with a nitrophenyl group and a boronic ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol typically involves the following steps:
Formation of the Boronic Ester: The boronic ester moiety can be introduced through a reaction between a phenylboronic acid derivative and a suitable diol, such as pinacol, under dehydrating conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and boronic ester formation processes, utilizing continuous flow reactors to ensure safety and efficiency. The use of automated systems for precise control of reaction conditions would be essential to maintain product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol can undergo various chemical reactions, including:
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.
Coupling Reagents: Palladium catalysts, aryl halides, bases such as potassium carbonate.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine derivative.
Coupling: Formation of biaryl compounds.
Hydrolysis: Formation of the corresponding boronic acid.
Applications De Recherche Scientifique
1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules[][3].
Medicinal Chemistry:
Materials Science: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties[][3].
Mécanisme D'action
The mechanism of action of 1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, while the nitro group can participate in redox reactions. These interactions enable the compound to modulate biological pathways and chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitro-5-pyridineboronic acid pinacol ester: Similar in structure but contains a pyridine ring instead of a piperidine ring.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group and a pyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an aldehyde group instead of a nitro group.
Uniqueness
1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol is unique due to its combination of a nitrophenyl group, a boronic ester, and a piperidine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Propriétés
IUPAC Name |
1-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O5/c1-16(2)17(3,4)25-18(24-16)14-11-12(20(22)23)5-6-15(14)19-9-7-13(21)8-10-19/h5-6,11,13,21H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIYEFUYXCYTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenoxy)ethyl]-1,3,2-dioxaborolane](/img/structure/B7953893.png)

![N-[(4-Methoxyphenyl)methyl]-2-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/structure/B7953907.png)




![tert-Butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B7953941.png)


![[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea](/img/structure/B7953984.png)

![2-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanoic acid](/img/structure/B7953990.png)
